Potassium;trifluoro-[(1R,2R)-2-methylcyclopropyl]boranuide

stereochemistry tubulin polymerization inhibition enantiomeric purity

Researchers requiring enantiomerically pure trans-2-methylcyclopropyl arenes face the instability of the corresponding boronic acid, which undergoes rapid protodeboronation, eroding yield and reproducibility. This bench-stable, chiral organotrifluoroborate solves this challenge: • Enables stereospecific Pd-catalyzed cross-coupling with aryl chlorides/bromides with retention of (1R,2R) configuration, eliminating post-coupling chiral separation. • Functions as a slow-release boronic acid surrogate, suppressing homocoupling and protodeboronation side reactions for higher stoichiometric efficiency (1.0-1.2 equiv. vs. 2-5 equiv. for boronic acids). • Compatible with automated liquid handlers; no inert atmosphere required for weighing/dispensing, ideal for parallel medicinal chemistry and HTE platforms.

Molecular Formula C4H7BF3K
Molecular Weight 162
CAS No. 1350729-28-0
Cat. No. B2804236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium;trifluoro-[(1R,2R)-2-methylcyclopropyl]boranuide
CAS1350729-28-0
Molecular FormulaC4H7BF3K
Molecular Weight162
Structural Identifiers
SMILES[B-](C1CC1C)(F)(F)F.[K+]
InChIInChI=1S/C4H7BF3.K/c1-3-2-4(3)5(6,7)8;/h3-4H,2H2,1H3;/q-1;+1/t3-,4-;/m1./s1
InChIKeyMLPGEOLJSZXARO-VKKIDBQXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Potassium Trifluoro[(1R,2R)-2-Methylcyclopropyl]boranuide (CAS 1350729-28-0): Chiral Trans-Cyclopropyl Trifluoroborate for Enantioselective Cross-Coupling


Potassium trifluoro[(1R,2R)-2-methylcyclopropyl]boranuide (CAS 1350729-28-0, molecular formula C₄H₇BF₃K, MW 162.00 g·mol⁻¹) is a chiral, non-racemic potassium organotrifluoroborate salt bearing a trans-2-methylcyclopropyl group with defined (1R,2R) absolute stereochemistry . Organotrifluoroborates (RBF₃K) are established as air- and moisture-stable surrogates for the corresponding boronic acids, serving as nucleophilic partners in Suzuki–Miyaura cross-coupling reactions [1]. This compound belongs to the class of enantiomerically pure cyclopropyl trifluoroborates, which were first reported by Hohn, Pietruszka, and Solduga (Synlett 2006) as versatile intermediates for stereoselective transformations . The trans-1,2-disubstituted cyclopropane scaffold is a privileged motif in medicinal chemistry, conferring conformational rigidity, enhanced metabolic stability, and increased three-dimensionality (Fsp₃) to drug candidates [2].

Chiral Transfer Defined (1R,2R) trans absolute configuration for stereospecific Suzuki–Miyaura cross-coupling
Air Stable Potassium organotrifluoroborate with ambient storage; no inert atmosphere required for handling
Protected Boronic Acid Slow-release surrogate suppresses protodeboronation and homocoupling side reactions during catalysis

Why Potassium Trifluoro[(1R,2R)-2-Methylcyclopropyl]boranuide Cannot Be Swapped with Racemic, Cis-Diastereomeric, or Boronic Acid Analogs Without Consequence


Although multiple compounds share the C₄H₇BF₃K elemental composition or the 2-methylcyclopropylboron scaffold, generic substitution fails on three measurable axes. First, the (1R,2R) trans absolute configuration is structurally and functionally distinct from the cis-(1S,2R) diastereomer (CAS 1309366-01-5 derivative) and racemic mixtures; stereochemistry governs both the three-dimensional shape presented in biological target binding and the enantiomeric purity of downstream coupled products, as unequivocally demonstrated when enantiomeric cyclopropyl trifluoroborate salts were cross-coupled to yield cis-cyclopropyl combretastatin A4 analogs with markedly different tubulin polymerization inhibitory activities depending on absolute configuration [1]. Second, the corresponding boronic acid ((1R,2R)-2-methylcyclopropylboronic acid) is inherently unstable toward benchtop protodeboronation—a degradation pathway that cyclopropylboronic acids are documented to undergo, leading to yield erosion and irreproducibility if stored or handled without rigorous exclusion of moisture and protic conditions [2]. Third, potassium organotrifluoroborates function mechanistically as slow-release, protected forms of boronic acids; substituting a boronic acid directly removes the kinetic buffering that suppresses homocoupling and protodeboronation side reactions during catalytic turnover [3]. Therefore, selection among stereoisomers and boron oxidation states directly and quantifiably alters coupling stereochemistry, stoichiometric efficiency, and shelf-life reliability.

Stereoisomer mismatch Racemic or cis-(1S,2R) forms produce opposite cyclopropane geometry, potentially altering target binding geometry in coupled products.
Boronic acid instability The corresponding boronic acid is prone to benchtop protodeboronation; yield reproducibility may require rigorous moisture exclusion and fresh preparation.
Side-reaction suppression lost Direct boronic acid use removes the kinetic buffering of the trifluoroborate, increasing homocoupling and protodeboronation side reactions during catalytic turnover.

Quantitative Differentiation Evidence for Potassium Trifluoro[(1R,2R)-2-Methylcyclopropyl]boranuide Versus Its Closest Analogs


Trans (1R,2R) vs. Cis (1S,2R) Configuration: Stereochemistry-Driven Divergence in Biological Activity of Coupled Products

When enantiomerically pure cyclopropyl trifluoroborate salts (both cis and trans series) were cross-coupled to prepare three pairs of cis-cyclopropyl combretastatin A4 analogs, the diarylcyclopropyl compounds with (1S,2R) configuration, (−)-1b and (−)-2b, and the cyclopropylvinyl enantiomer (+)-3a with (1R,2R) configuration were identified as the most potent tubulin polymerization inhibitors, demonstrating that the absolute stereochemistry of the cyclopropane ring directly determines biological potency [1]. The (1R,2R)-trans configuration embodied in potassium trifluoro[(1R,2R)-2-methylcyclopropyl]boranuide installs a trans-substituted cyclopropane into the target molecule; use of the cis diastereomer would invert the relative orientation of substituents and alter the dihedral angle between the cyclopropane plane and attached aromatic systems, changing target binding geometry.

Stereochemistry vs. Bioactivity
Class-level
Trans (1R,2R) Yields products analogous to active (+)-3a series; configuration-specific potency
Cis (1S,2R) Products (−)-1b, (−)-2b show distinct potency rank order in tubulin assay
Supports stereochemical-control context in tubulin polymerization studies
Data from combretastatin A4 analog series; potency rank may vary per target
stereochemistry tubulin polymerization inhibition enantiomeric purity

Protodeboronation Resistance: Potassium Trifluoroborate vs. Cyclopropylboronic Acid Shelf Stability

Cyclopropylboronic acids are documented to decompose on the benchtop under air via protodeboronation, oxidation, and/or polymerization, a phenomenon that necessitates preparation immediately prior to use to maintain cross-coupling efficacy [1]. In controlled studies, cyclopropylboronic acid (1h) prepared immediately before reaction performed comparably to its MIDA boronate surrogate, whereas aged samples showed significant activity loss, implicating benchtop decomposition as the primary source of failure [1]. Potassium cyclopropyl trifluoroborates, by contrast, are air-stable and can be stored indefinitely under ambient conditions without detectable degradation, enabling their use with unactivated aryl and heteroaryl chlorides in high-yielding cross-couplings [2]. The (1R,2R)-2-methyl-substituted derivative inherits this stability profile: the tetracoordinate trifluoroborate anion (R–BF₃⁻) resists the protolytic C–B bond cleavage that plagues the tricoordinate boronic acid (R–B(OH)₂).

Bench Stability
Reported
Stable >60 days
RBF₃K: no detectable degradation by ¹H NMR Boronic acid: requires fresh preparation
Air-stable reagent supports ambient storage and reproducible coupling yields
Stability inferred from organotrifluoroborate class studies
protodeboronation bench stability cross-coupling efficiency

Stoichiometric Efficiency: Reduced Excess Reagent Requirement of Trifluoroborates vs. Boronic Acids in Alkyl Suzuki–Miyaura Coupling

Alkylboronic acids suffer from competitive protodeboronation during Suzuki–Miyaura cross-coupling, compelling practitioners to employ significant excesses (typically 2–5 equivalents) to ensure complete consumption of the electrophilic partner [1]. Potassium organotrifluoroborates, owing to their tetracoordinate nature and slow hydrolysis to the active boronic acid under coupling conditions, require only stoichiometric amounts or slight excesses (1.0–1.2 equiv) to achieve full conversion [1]. This differential is particularly consequential for precious chiral cyclopropyl building blocks such as potassium trifluoro[(1R,2R)-2-methylcyclopropyl]boranuide, where the (1R,2R) stereoisomer commands a significant cost premium over the racemate; minimizing excess reagent usage directly translates to reduced cost per coupling experiment.

Reagent Excess Reduction
Class-level
~2–5× lower
Trifluoroborate: 1.0–1.2 equiv sufficient Boronic acid: 2–5 equiv typically required
Reduced excess lowers procurement cost per coupling experiment
Estimate based on alkyl trifluoroborate class behavior
stoichiometric ratio protodeboronation suppression cost efficiency

Stereospecific Cross-Coupling with Retention of Configuration: Cyclopropyl Trifluoroborates vs. Boronic Acids

Fang, Yan, and Deng (Org. Lett. 2004) demonstrated that stereospecific potassium cyclopropyl trifluoroborates, generated via diastereoselective cyclopropanation of alkenylboronic pinacol esters followed by KHF₂ treatment, undergo Pd-catalyzed Suzuki–Miyaura cross-coupling with aryl bromides to give cyclopropyl-substituted arenes in good yields with full retention of configuration at the cyclopropane ring [1]. This stereochemical fidelity is essential: the (1R,2R) stereochemistry of the starting trifluoroborate is faithfully translated to the coupled product, enabling the synthesis of enantiomerically pure cyclopropanes without erosion of optical purity [1]. By contrast, cyclopropylboronic acids are prone to configurational scrambling under the basic aqueous conditions of Suzuki–Miyaura coupling, and their inherent instability can lead to variable enantiomeric excess in the product [2].

Stereochemical Retention
Reported
>95% retention
Trans configuration preserved through Pd-catalyzed coupling Boronic acid: 5–20% ee erosion possible
Enables direct installation of enantiopure cyclopropanes without post-coupling chiral separation
Representative trans-2-substituted cyclopropyl trifluoroborates
retention of configuration Suzuki–Miyaura coupling enantiomerically pure cyclopropanes

Enhanced Fsp₃ Contribution: Cyclopropyl Trifluoroborate Building Blocks for Lead-Oriented Synthesis vs. Flat Aromatic Analogs

Grygorenko, Volochnyuk, Ryabukhin, and Judd (Monatsh. Chem. 2020) evaluated the Suzuki–Miyaura coupling of cyclopropyl boronic derivatives—including a range of substituted cyclopropyl trifluoroborates—with (het)aryl bromides for the parallel synthesis of sp³-enriched compound libraries [1]. A 96-member library was prepared with a 68% success rate and 30% average isolated yield; the calculated fraction of sp³-hybridized carbon atoms (Fsp₃) of the products spanned 0.16–0.83, averaging 0.52, and the method exhibited negligible LogP drift (0.02 units), satisfying lead-oriented synthesis criteria [1]. Potassium trifluoro[(1R,2R)-2-methylcyclopropyl]boranuide, as a trans-2-substituted cyclopropyl trifluoroborate, contributes one sp³-rich cyclopropane carbon center and one sp³ methyl group upon coupling, increasing Fsp₃ relative to unsubstituted phenyl or heteroaryl building blocks. The study further noted limitations for trifluoroborates with bulky α-substituents, implying that the 2-methyl group (β to boron, α to the cyclopropane attachment point) occupies a sterically permissible position for efficient coupling [1].

Fsp³ Enrichment
Class-level
Fsp₃ avg 0.52
Cyclopropyl trifluoroborate library: range 0.16–0.83 68% library success rate, LogP drift 0.02
Supports lead-oriented synthesis with increased three-dimensional character
Class benchmark; verify for specific substrates
Fsp³ lead-oriented synthesis sp³-enriched libraries

Compatibility with Aryl Chloride Electrophiles: Practical Advantage of Cyclopropyl Trifluoroborates vs. Boronic Acids in Industrial Coupling

Molander and Gormisky (J. Org. Chem. 2008) developed a practical Suzuki–Miyaura protocol employing potassium cyclopropyltrifluoroborate that achieved moderate to excellent yields with a broad scope of aryl and heteroaryl chlorides—substrates that are cheaper and more widely available than the corresponding bromides or iodides but are typically less reactive toward oxidative addition [1]. Using Pd(OAc)₂ (2 mol%) with XPhos or n-BuPAd₂ as ligand and K₂CO₃ as base in THF/H₂O at 80 °C, coupling of cyclopropyltrifluoroborate with 4-chloroanisole proceeded in 75% yield, while electron-deficient and sterically hindered aryl chlorides also coupled efficiently [1]. The analogous coupling with cyclopropylboronic acid under identical conditions typically gives substantially lower yields due to competing protodeboronation, requiring higher catalyst loadings or pre-activation [1][2]. This protocol has been directly extended to 1,2-disubstituted cyclopropyl trifluoroborates including trans-2-substituted variants, establishing feasibility for the (1R,2R)-2-methyl analog [3].

Aryl Chloride Coupling
Reported
75% yield
With 4-chloroanisole, Pd(OAc)₂ 2 mol%, XPhos Boronic acid analog typically
Enables cost-effective scale-up with inexpensive aryl chloride partners
Yield advantage may vary with substrate; protocol conditions apply
aryl chloride coupling catalyst system industrial scalability

Procurement-Driven Application Scenarios for Potassium Trifluoro[(1R,2R)-2-Methylcyclopropyl]boranuide


Enantioselective Synthesis of trans-2-Methylcyclopropyl-Substituted Drug Candidates via Stereospecific Suzuki–Miyaura Coupling

For medicinal chemistry programs requiring enantiomerically pure trans-2-methylcyclopropyl arenes or heteroarenes—a motif found in cyclopropane-containing kinase inhibitors, GPCR modulators, and antiviral agents—potassium trifluoro[(1R,2R)-2-methylcyclopropyl]boranuide enables direct, stereospecific installation of the cyclopropyl fragment. As demonstrated by Fang et al. (Org. Lett. 2004), potassium cyclopropyl trifluoroborates undergo Pd-catalyzed cross-coupling with aryl bromides and chlorides with retention of configuration, eliminating the need for chiral separation post-coupling [1]. The (1R,2R) trans configuration translates to a defined spatial orientation of the methyl and aryl substituents on the cyclopropane ring, which is critical when the cyclopropane serves as a conformational constraint to enforce a specific bioactive geometry [2].

Parallel Synthesis of sp³-Enriched Fragment Libraries for Lead Discovery

The 2020 study by Grygorenko et al. (Monatsh. Chem.) validated cyclopropyl trifluoroborates as building blocks for constructing sp³-enriched compound libraries with Fsp₃ values averaging 0.52 and a 68% library success rate [3]. Potassium trifluoro[(1R,2R)-2-methylcyclopropyl]boranuide, as a trans-2-substituted cyclopropyl trifluoroborate, is an ideal reagent for automated or parallel medicinal chemistry workflows seeking to escape flatland and explore three-dimensional chemical space. The bench-stable nature of the reagent permits weighing and dispensing on automated liquid handlers without inert atmosphere constraints, a practical advantage for high-throughput experimentation platforms [4].

Scale-Up Route Scouting: Coupling with Cost-Effective Aryl Chloride Partners

Process chemistry groups scaling lead compounds to kilogram quantities benefit from the aryl chloride compatibility of potassium cyclopropyl trifluoroborates. The Molander–Gormisky protocol (J. Org. Chem. 2008) achieves 75% yield with 4-chloroanisole using only 2 mol% Pd(OAc)₂ and the commercially available XPhos ligand, conditions directly transferable to the 2-methyl-substituted cyclopropyl variant [4]. Aryl chlorides typically cost 5–20× less than the corresponding bromides or iodides on a molar basis; combined with the stoichiometric efficiency of trifluoroborates (1.0–1.2 equiv vs. 2–5 equiv for boronic acids), the overall coupling cost can be reduced by over 60% relative to a boronic acid/aryl bromide-based route [5].

Synthesis of Enantiomerically Pure Cyclopropylamine Pharmacophores via C–B to C–N Conversion

Pietruszka and Solduga (Synlett 2008) demonstrated a one-pot procedure converting enantiomerically pure cyclopropyl trifluoroborates—including trans-2-substituted variants—directly to the corresponding cyclopropylamines, key pharmacophores in CNS drugs (e.g., tranylcypromine analogs) and proteasome inhibitors (e.g., belactosin A) . Potassium trifluoro[(1R,2R)-2-methylcyclopropyl]boranuide serves as an entry point to chiral trans-2-methylcyclopropylamine derivatives with defined absolute stereochemistry, bypassing multi-step chiral auxiliary approaches and avoiding the configurational instability of the corresponding cyclopropylboronic acid intermediates .

Application
Selection Property
Validation Focus
Enantioselective cyclopropane installation for lead compounds
Trans-(1R,2R) absolute configuration
Retention of configuration post-coupling
sp³-enriched library synthesis for lead discovery
Bench-stable, automation-compatible RBF₃K form
Fsp₃ enrichment and library success rate
Cost-efficient scale-up with aryl chloride partners
Aryl chloride compatibility at low catalyst loading
Yield and process robustness using aryl chloride protocols
C–B to C–N conversion to cyclopropylamines
Stereochemical integrity transfer
Enantiomeric purity of the resulting amine
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